molecular formula C14H20ClN3O B6620162 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide

2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide

Cat. No.: B6620162
M. Wt: 281.78 g/mol
InChI Key: HEYKVCRRHJPQPE-UHFFFAOYSA-N
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Description

2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide typically involves the reaction of 1-(3-chlorophenyl)ethylamine with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antihistamine or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to histamine receptors, thereby inhibiting the action of histamine and providing antihistamine effects. Additionally, it may interact with neurotransmitter receptors, contributing to its potential antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A well-known antihistamine with a similar piperazine structure.

    Hydroxyzine: Another antihistamine that shares structural similarities with 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide.

    Aripiprazole: An antipsychotic agent that contains a piperazine moiety.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[1-(3-chlorophenyl)ethyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-11(12-3-2-4-13(15)9-12)18-7-5-17(6-8-18)10-14(16)19/h2-4,9,11H,5-8,10H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYKVCRRHJPQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N2CCN(CC2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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